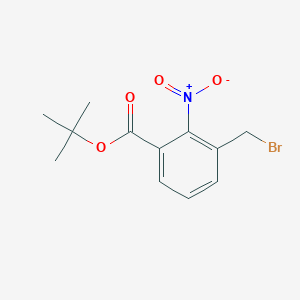![molecular formula C18H32O3Si B15171041 (4S)-6-{[tert-Butyl(dimethyl)silyl]oxy}-4-phenylhexane-1,3-diol CAS No. 917760-55-5](/img/structure/B15171041.png)
(4S)-6-{[tert-Butyl(dimethyl)silyl]oxy}-4-phenylhexane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S)-6-{[tert-Butyl(dimethyl)silyl]oxy}-4-phenylhexane-1,3-diol is an organic compound characterized by the presence of a tert-butyl(dimethyl)silyl group, a phenyl group, and two hydroxyl groups attached to a hexane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-6-{[tert-Butyl(dimethyl)silyl]oxy}-4-phenylhexane-1,3-diol typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions. The phenyl group is introduced through a Grignard reaction or a similar organometallic coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity reagents and stringent reaction conditions is crucial to minimize impurities and maximize the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(4S)-6-{[tert-Butyl(dimethyl)silyl]oxy}-4-phenylhexane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The compound can be reduced to form alkanes or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The tert-butyl(dimethyl)silyl group can be replaced with other functional groups through nucleophilic substitution reactions using reagents like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane, dichloromethane, room temperature.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), tetrahydrofuran (THF), low temperatures.
Substitution: Tetrabutylammonium fluoride (TBAF), acetonitrile, room temperature.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alkanes, alcohols.
Substitution: Compounds with different functional groups replacing the tert-butyl(dimethyl)silyl group.
Applications De Recherche Scientifique
(4S)-6-{[tert-Butyl(dimethyl)silyl]oxy}-4-phenylhexane-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and natural product analogs.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (4S)-6-{[tert-Butyl(dimethyl)silyl]oxy}-4-phenylhexane-1,3-diol involves its interaction with molecular targets through its functional groups. The hydroxyl groups can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. The tert-butyl(dimethyl)silyl group provides steric protection, influencing the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butylamine: An aliphatic primary amine with similar steric properties due to the tert-butyl group.
4-Methoxybenzylamine: Contains a phenyl group with a methoxy substituent, similar to the phenyl group in (4S)-6-{[tert-Butyl(dimethyl)silyl]oxy}-4-phenylhexane-1,3-diol.
3,4,5-Trimethoxybenzylamine: Another compound with a phenyl group and multiple methoxy substituents.
Uniqueness
This compound is unique due to the combination of its tert-butyl(dimethyl)silyl group, phenyl group, and hydroxyl groups, which confer specific chemical properties and reactivity. This combination is not commonly found in other similar compounds, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
917760-55-5 |
|---|---|
Formule moléculaire |
C18H32O3Si |
Poids moléculaire |
324.5 g/mol |
Nom IUPAC |
(4S)-6-[tert-butyl(dimethyl)silyl]oxy-4-phenylhexane-1,3-diol |
InChI |
InChI=1S/C18H32O3Si/c1-18(2,3)22(4,5)21-14-12-16(17(20)11-13-19)15-9-7-6-8-10-15/h6-10,16-17,19-20H,11-14H2,1-5H3/t16-,17?/m0/s1 |
Clé InChI |
MLECOOUDFMVQPI-BHWOMJMDSA-N |
SMILES isomérique |
CC(C)(C)[Si](C)(C)OCC[C@@H](C1=CC=CC=C1)C(CCO)O |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCCC(C1=CC=CC=C1)C(CCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Ethyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-ol](/img/structure/B15171024.png)


![{4-[(2,6-Dimethylphenyl)methyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone](/img/structure/B15170976.png)
![2-{4-[1-(3-Methylbutyl)piperidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B15170982.png)

![3-(9-Bromobenzo[h]isoquinolin-6-yl)propanenitrile](/img/structure/B15171011.png)


